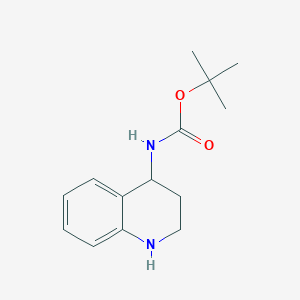

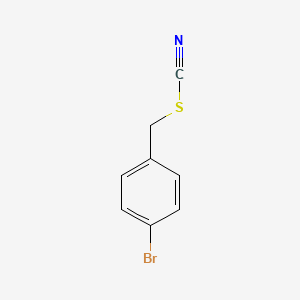

4-(3-羟基丙-1-炔基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the synthesis of 3-hydroxyproline benzyl esters from N-protected beta-aminoaldehydes and benzyl diazoacetate has been described, with the aldehydes yielding prolines in varying yields and diastereomeric configurations . Additionally, a scalable preparation method for 4-benzyloxyl-2-hydroxyl benzaldehyde has been developed, starting from resorcinol and proceeding through a three-step reaction involving benzyl protection, Vilsmeier reaction, and selective deprotection . Furthermore, benzaldehydes have been directly converted to 3-arylprop-2-enoic acids and 3-arylprop-2-ynoic acids in an aqueous medium using Wittig reactions, followed by in situ hydrolysis to yield the corresponding acids .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial for understanding their reactivity and properties. The crystal structure of a complex benzaldehyde derivative has been determined, revealing a monoclinic system with specific geometric parameters . Spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy have been employed to confirm the structures of various benzaldehyde-related compounds . Density functional theory (DFT) methods have also been used to optimize molecular structures and geometries .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. Notably, metathesis reactions between 3-en-1-ynamides and nitrosoarenes catalyzed by Ag(I) or Zn(II) have been developed to produce benzaldehyde derivatives . The Diels–Alder synthesis has been utilized to create α-(hydroxymethyl)benzaldehydes from 4-(trialkylsilyl)oxybut-2-ynals, demonstrating the versatility of benzaldehyde derivatives as dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The reactivity of these compounds with biomolecules, their metabolism, and their biological activities such as cytotoxicity and genotoxicity have been extensively studied . The optical properties of metal complexes derived from benzaldehyde hydrazones have been investigated, revealing information about their electronic transitions and energy gaps .

科学研究应用

合成和化学应用

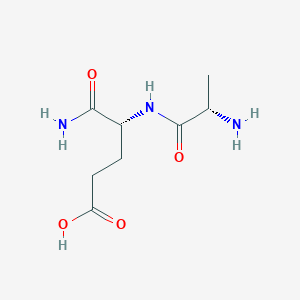

4-(3-羟基丙-1-炔基)苯甲醛已被用于通过琼斯试剂促进的级联反应合成3-酰基-2-萘酚和3-取代异香豆素。这些反应展示了它在高效率和良好产率下产生多样化化学结构的实用性 (He, Zhang, Shen, & Fan, 2013)。

研究放射标记化合物的合成包括使用4-羟基-3-(3-甲基-3-丁烯-1-炔基)苯甲醛,这是4-(3-羟基丙-1-炔基)苯甲醛的衍生物,作为威蒂格反应中的前体,用于制备放射标记的尤替平 (Defrancq & Tabacchi, 1992)。

该化合物已被研究其在葡萄藤细胞中的酶促解毒作用。该化合物转化为无毒苄醇,展示了在理解植物防御机制方面的潜在应用 (Colrat et al., 1999)。

晶体结构和催化

其晶体结构已被分析,为了解其分子构型提供了见解,这对于理解其化学反应性和在材料科学中的潜在应用至关重要 (Yong-jian, 2010)。

该化合物用于催化依赖的交换反应,突显了其在化学转化和复杂分子合成中的多功能性 (Gawade, Huple, & Liu, 2014)。

生物技术和药用应用

已探讨了其在生产基于二级酰胺的固相有机合成连接剂中的应用,表明了其在制药和生物技术应用中的潜力 (Swayze, 1997)。

在分子结构和振动光谱研究的背景下,已分析了4-(3-羟基丙-1-炔基)苯甲醛及其衍生物,有助于了解它们的电子性质和在材料科学中的潜在用途 (Yadav, Sharma, & Kumar, 2018)。

安全和危害

The safety data sheet for 4-(3-Hydroxyprop-1-ynyl)benzaldehyde suggests avoiding breathing its mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash off with soap and plenty of water and consult a physician .

属性

IUPAC Name |

4-(3-hydroxyprop-1-ynyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQZFRWRLDQPPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400229 |

Source

|

| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxyprop-1-ynyl)benzaldehyde | |

CAS RN |

80151-10-6 |

Source

|

| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)